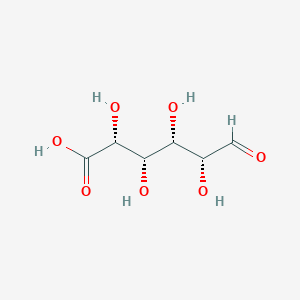

L-Iduronic Acid

Description

Structure

3D Structure

Properties

CAS No. |

2073-35-0 |

|---|---|

Molecular Formula |

C6H10O7 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |

InChI Key |

AEMOLEFTQBMNLQ-HNFCZKTMSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Synonyms |

L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |

Origin of Product |

United States |

Foundational & Exploratory

Conformational Plasticity of α-L-Iduronic Acid: A Technical Guide for Researchers

Abstract

α-L-Iduronic acid (IdoA), a C5 epimer of D-glucuronic acid, is a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (B86663) (HS), and dermatan sulfate (DS).[1][2] Unlike most other pyranose sugars that exist in a stable chair conformation, IdoA exhibits remarkable conformational flexibility. This plasticity is fundamental to the biological functions of the GAGs in which it resides, governing interactions with a wide array of proteins and thereby modulating numerous physiological and pathological processes.[3] This technical guide provides an in-depth analysis of the conformational landscape of IdoA, detailing the equilibrium between its major conformers. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental and computational protocols, and visual representations of key concepts to facilitate a deeper understanding of IdoA's structural dynamics.

Introduction: The Significance of IdoA's Conformational Flexibility

The biological activity of glycosaminoglycans is intimately linked to their three-dimensional structure and dynamic behavior. α-L-Iduronic acid is a key determinant of the structural and functional properties of these polysaccharides.[1] Its ability to adopt multiple conformations allows GAG chains to adapt their shape to bind to various protein partners, including growth factors, enzymes, and extracellular matrix proteins.[3] This conformational adaptability is crucial for the regulation of processes such as cell signaling, angiogenesis, and tumor metastasis.[4] A thorough understanding of the factors that govern IdoA's conformational equilibrium is therefore essential for the rational design of GAG-based therapeutics.

The Conformational Landscape of α-L-Iduronic Acid

The pyranose ring of IdoA is not restricted to a single, low-energy conformation. Instead, it exists in a dynamic equilibrium between three principal conformers: the ¹C₄ chair , the ⁴C₁ chair , and the ²S₀ skew-boat .[1][2]

The relative populations of these conformers are influenced by several factors:

-

Sulfation Pattern: The presence and position of sulfate groups on the IdoA ring or neighboring residues significantly impact the conformational equilibrium. For instance, 2-O-sulfation of IdoA tends to stabilize the ¹C₄ conformation.[5] The combination of 2-O- and 4-O-sulfation can further shift the equilibrium exclusively towards the ¹C₄ form.[6]

-

Glycosidic Linkage and Sequence Context: When IdoA is located internally within an oligosaccharide chain, the ¹C₄ and ²S₀ conformations are the predominant contributors to the equilibrium.[1][7] The nature of the adjacent sugar residues also plays a role; for example, a preceding 3-O-sulfated amino sugar can favor the ²S₀ form.[7]

-

Terminal Position: For a non-reducing terminal, non-sulfated IdoA residue, the ⁴C₁ conformer can also contribute significantly to the conformational equilibrium.[7]

-

Environmental Factors: The ionic strength of the solution can also influence the conformational balance. For certain trisaccharide sequences, increasing the salt concentration can shift the equilibrium from a preference for the ²S₀ form towards the ¹C₄ chair conformer.[5]

This conformational flexibility allows GAGs to present a diverse array of binding epitopes to their protein targets, forming the basis of the "sulfation code" that dictates biological specificity.

Below is a diagram illustrating the conformational equilibrium of the α-L-Iduronic acid ring.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for elucidating the conformational preferences of IdoA in solution.

NMR Spectroscopy

High-field NMR provides detailed information about the average conformation and dynamics of IdoA residues.[5] The key parameters derived from NMR spectra are three-bond proton-proton coupling constants (³JH,H) and Nuclear Overhauser Effects (NOEs).

3.1.1. Determination of Conformer Populations from ³J Coupling Constants

The magnitude of ³JH,H values is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³J values around the IdoA ring, the fractional populations of the ¹C₄, ⁴C₁, and ²S₀ conformers can be calculated. The observed coupling constant (Jobs) is a weighted average of the coupling constants for each individual conformer (Jconf):

Jobs = P(¹C₄) * J(¹C₄) + P(⁴C₁) * J(⁴C₁) + P(²S₀) * J(²S₀)

where P is the population of each conformer.

Table 1: Theoretical ³JH,H Coupling Constants (Hz) for IdoA Conformers

| Coupling | ¹C₄ Conformer | ⁴C₁ Conformer | ²S₀ Conformer |

| ³J1,2 | ~1-3 | ~7-9 | ~6-8 |

| ³J2,3 | ~3-5 | ~8-10 | ~1-3 |

| ³J3,4 | ~3-5 | ~8-10 | ~8-10 |

| ³J4,5 | ~1-3 | ~1-3 | ~1-3 |

Note: These are approximate values and can vary based on the specific force field and parameters used for their calculation.

Table 2: Experimentally Determined Conformer Populations of IdoA in Different Contexts

| Oligosaccharide Context | Predominant Conformer(s) | Approximate Population (%) | Reference |

| Internal IdoA(2S) in Fondaparinux | ¹C₄ and ²S₀ | ¹C₄: ~35%, ²S₀: ~65% | [8] |

| Terminal non-sulfated IdoA | ¹C₄, ²S₀, and ⁴C₁ | Varies with conditions | [7] |

| IdoA(2S) preceded by GlcNS(3S) | ²S₀ | Shifted towards ²S₀ | [7] |

| Non-reducing terminal IdoA(2S) | ¹C₄ | Shifted towards ¹C₄ | [7] |

| IdoA(2S) bound to TriplatinNC | ¹C₄ and ²S₀ | ¹C₄: ~75%, ²S₀: ~25% | [8] |

Experimental Protocol: 1D and 2D NMR Spectroscopy of IdoA-containing Oligosaccharides

A typical workflow for the NMR-based conformational analysis of IdoA is outlined below.

-

Sample Preparation: Dissolve the purified IdoA-containing oligosaccharide in deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 2-5 mM. Adjust the pH to the desired value (e.g., pH 5.0) using appropriate buffers.[4]

-

NMR Data Acquisition: Record NMR spectra on a high-field spectrometer (e.g., 400, 600, or 800 MHz) at a controlled temperature (e.g., 27 °C).[4][9] Acquire a standard set of one- and two-dimensional spectra, including:

-

1D ¹H: For initial assessment and measurement of chemical shifts.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

2D TOCSY (Total Correlation Spectroscopy): To assign protons within a spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

-

-

Data Processing and Analysis: Process the raw NMR data using appropriate software (e.g., FELIX 2000).[4] After Fourier transformation, phasing, and baseline correction, assign the proton resonances of the IdoA residue.

-

Extraction of Conformational Parameters: Measure the ³JH,H coupling constants from the high-resolution 1D ¹H or 2D COSY spectra. Analyze NOESY spectra to confirm through-space proximities consistent with the predicted dominant conformers.

-

Calculation of Conformer Populations: Use the experimentally determined ³JH,H values and the theoretical coupling constants for the pure conformers to calculate the relative populations of the ¹C₄, ⁴C₁, and ²S₀ states.

Computational Approaches to IdoA Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational tool to complement experimental data and offer a dynamic, atomistic view of IdoA's conformational landscape.

Molecular Dynamics Simulations

MD simulations model the movements of atoms over time by solving Newton's equations of motion. These simulations can reveal the conformational transitions of the IdoA ring and the free energy landscape of its conformational space.

Table 3: Common Force Fields and Software for IdoA MD Simulations

| Force Field | Simulation Software | Key Features |

| CHARMM36 | GROMACS, NAMD, AMBER | Widely used for carbohydrates and proteins.[2][10] |

| GLYCAM06 | AMBER | Specifically parameterized for carbohydrates.[2] |

| AMBER | AMBER | A general-purpose force field for biomolecules. |

MD Simulation Protocol

The following outlines a general protocol for running MD simulations of an IdoA-containing oligosaccharide.

-

System Preparation:

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove any steric clashes in the initial structure.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the solute.

-

Follow with a longer equilibration run in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the system density.[2]

-

-

Production Simulation: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to adequately sample the conformational space of the IdoA ring. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE algorithm).[2]

-

Trajectory Analysis: Analyze the resulting trajectory to:

-

Monitor the Cremer-Pople puckering parameters to characterize the ring conformation over time.

-

Calculate the populations of the ¹C₄, ⁴C₁, and ²S₀ states.

-

Compute theoretical ³JH,H coupling constants from the simulation and compare them with experimental NMR data for validation.

-

Conclusion and Future Directions

The conformational plasticity of α-L-iduronic acid is a key feature that underpins the diverse biological roles of glycosaminoglycans. A multi-pronged approach, combining high-field NMR spectroscopy and molecular dynamics simulations, is crucial for a comprehensive understanding of its conformational behavior. The detailed methodologies and data presented in this guide offer a robust framework for researchers investigating the structure-function relationships of IdoA-containing GAGs.

Future research will likely focus on more complex systems, such as intact proteoglycans and their interactions at cell surfaces. The continued development of force fields and enhanced sampling methods in MD simulations, coupled with advancements in NMR techniques, will undoubtedly provide even deeper insights into the dynamic and intricate world of α-L-iduronic acid conformational analysis, paving the way for the development of novel therapeutics that target GAG-protein interactions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Characterization of Heparin’s Conformational Ensemble by Molecular Dynamics Simulations and Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR characterization of the interaction between the C-terminal domain of interferon-γ and heparin-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of NMR Methods for the Characterization of Heparin and its Impurities [escholarship.org]

- 7. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound. Implications for Development of Antimetastatic Platinum Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational equilibria of alpha-L-iduronate residues in disaccharides derived from heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Iduronic Acid in Glycosaminoglycan Function: A Technical Guide for Researchers and Drug Development Professionals

Introduction: L-iduronic acid (IdoA), a C5 epimer of D-glucuronic acid (GlcA), is a critical monosaccharide component of several essential glycosaminoglycans (GAGs), including dermatan sulfate (B86663) (DS), heparan sulfate (HS), and heparin.[1][2] Its presence imparts significant structural and functional properties to these complex polysaccharides, influencing a vast array of biological processes. This technical guide provides an in-depth exploration of the biological role of IdoA in GAGs, with a focus on its impact on GAG conformation, protein interactions, and signaling pathways, offering valuable insights for researchers and professionals in drug development.

The Conformational Flexibility of this compound: The Key to GAG Function

Unlike its epimer, D-glucuronic acid, which predominantly exists in a rigid 4C1 chair conformation, this compound exhibits remarkable conformational flexibility.[3] IdoA can readily interconvert between three low-energy conformers: the 1C4 and 4C1 chair forms and the 2S0 skew-boat conformation.[1][2] This dynamic equilibrium is a central determinant of the overall three-dimensional structure and biological activity of the GAG chain.

The conformational preference of an IdoA residue is influenced by its position within the oligosaccharide chain and its sulfation pattern.[4][5] For instance, when IdoA or its 2-O-sulfated form (IdoA2S) is located internally within a GAG sequence, the equilibrium is primarily between the 1C4 and 2S0 forms.[4] This inherent flexibility allows GAG chains to adopt specific conformations required for high-affinity binding to various proteins, acting as a molecular switch that modulates biological activity.[6]

This compound in Glycosaminoglycan-Protein Interactions: A Quantitative Perspective

The presence and conformation of IdoA are critical for the specific and high-affinity binding of GAGs to a wide range of proteins, including growth factors, chemokines, enzymes, and enzyme inhibitors. This interaction is fundamental to the regulation of numerous physiological and pathological processes.

Fibroblast Growth Factor (FGF) Signaling

IdoA-containing heparan sulfate chains are essential co-receptors for fibroblast growth factors (FGFs), playing a crucial role in the formation of a stable signaling complex with FGF receptors (FGFRs).[7][8] The conformational flexibility of IdoA facilitates the precise positioning of sulfate groups for optimal interaction with the FGF binding site.[9] Studies have demonstrated that the presence of IdoA significantly enhances the affinity of heparan sulfate for FGF-2. A synthetic pentasaccharide containing exclusively this compound exhibited a higher affinity for FGF-2 compared to its isomers containing D-glucuronic acid.[4]

| GAG Ligand | Target Protein | Binding Affinity (KD) | Reference |

| Native Heparan Sulfate | FGF-1 | 273 nM | [10] |

| Native Heparan Sulfate | FGF-2 | 81.0 nM | [10] |

Anticoagulation: The Role of IdoA in Heparin-Antithrombin III Interaction

The anticoagulant activity of heparin is primarily mediated by its high-affinity binding to antithrombin III (AT-III), which leads to a conformational change in AT-III and accelerates the inhibition of coagulation proteases, notably thrombin and Factor Xa.[11] The specific pentasaccharide sequence in heparin responsible for this interaction contains a crucial 2-O-sulfated IdoA residue. The conformational flexibility of this IdoA residue is essential for the initial binding and subsequent conformational activation of AT-III.[12] The overall dissociation constant for the high-affinity heparin-antithrombin III interaction has been determined to be approximately 7.2 x 10-8 M.[12]

| Antithrombin Variant | Heparin Binding Affinity (KD) | Reference |

| Wild-Type AT | 6.4 x 10-10 M | [13] |

| AT Basel Mutant | 7.64 x 10-7 M | [13] |

| AT Padua Mutant | 1.08 x 10-6 M | [13] |

Signaling Pathways Modulated by IdoA-Containing Glycosaminoglycans

The interaction of IdoA-containing GAGs with proteins triggers a cascade of intracellular signaling events that regulate cell behavior.

FGF Signaling Pathway

The formation of the ternary complex between FGF, FGFR, and heparan sulfate initiates downstream signaling through several key pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively control cell proliferation, differentiation, survival, and migration.[14][15]

Experimental Protocols for Studying this compound

A variety of sophisticated techniques are employed to investigate the structure and function of IdoA in GAGs.

Enzymatic Digestion of Glycosaminoglycans for Structural Analysis

This protocol outlines the general steps for the enzymatic digestion of GAGs, a crucial step for subsequent structural analysis by techniques like HPLC and mass spectrometry.[16][17]

Methodology:

-

Sample Preparation: A purified GAG sample is reconstituted in an appropriate buffer.

-

Enzymatic Digestion: A cocktail of specific GAG lyases (e.g., heparinase I, II, and III, or chondroitinase ABC) is added to the GAG solution.[16]

-

Incubation: The mixture is incubated overnight at the optimal temperature for the enzymes, typically 37°C.[16]

-

Enzyme Inactivation: The enzymes are inactivated by heating the sample to 100°C for a short period.[16]

-

Protein Removal: Any precipitated protein is removed by centrifugation.[16]

-

Analysis: The resulting disaccharide fragments in the supernatant are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to determine the composition and sulfation patterns of the original GAG chain.[16][17]

Surface Plasmon Resonance (SPR) for Analyzing GAG-Protein Interactions

SPR is a powerful, label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[1][18]

Methodology:

-

Ligand Immobilization: The GAG (ligand) is typically biotinylated and immobilized on a streptavidin-coated sensor chip.[18][19]

-

Analyte Injection: The protein of interest (analyte) is flowed over the sensor surface at various concentrations.

-

Detection: The binding of the analyte to the immobilized GAG causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[1]

-

Data Analysis: The association and dissociation rates are determined from the sensorgram, allowing for the calculation of the equilibrium dissociation constant (KD), which is a measure of binding affinity.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

1H NMR spectroscopy is a primary tool for determining the conformational equilibrium of IdoA residues in GAGs.[21][22]

Methodology:

-

Sample Preparation: The GAG sample is dissolved in D2O.

-

Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The coupling constants (3JH,H) of the IdoA ring protons are measured.

-

Conformational Determination: The measured coupling constants are used to determine the relative populations of the 1C4, 4C1, and 2S0 conformers.[5] To simplify complex spectra due to sulfation, chemical modifications like desulfation followed by re-N-acetylation can be performed prior to NMR analysis.[21]

This compound in Drug Development: A New Frontier

The critical role of IdoA in mediating GAG-protein interactions has made it an attractive target for drug development.

-

GAG Mimetics: The synthesis of oligosaccharides with defined structures, including specific IdoA conformations and sulfation patterns, allows for the development of potent and selective inhibitors or enhancers of GAG-protein interactions.[23] For example, a synthetic, non-naturally occurring di-sulfated iduronic acid has been shown to inhibit the interaction between the chemokine CCL20 and heparan sulfate, attenuating asthmatic responses in mouse models.[24]

-

Modulation of IdoA Conformation: Small molecules that can modulate the conformational equilibrium of IdoA are being explored as a novel therapeutic strategy. A polynuclear platinum complex has been shown to alter the conformational ratio of the IdoA residue in the anticoagulant drug Fondaparinux, suggesting a new approach for designing antimetastatic agents.[25][26]

-

Targeting IdoA-Dependent Pathways: A deeper understanding of the signaling pathways regulated by IdoA-containing GAGs opens up new avenues for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[6]

References

- 1. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iduronic acid - Wikipedia [en.wikipedia.org]

- 3. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synthetic heparan sulfate pentasaccharide, exclusively containing this compound, displays higher affinity for FGF-2 than its D-glucuronic acid-containing isomers [pubmed.ncbi.nlm.nih.gov]

- 5. Conformer populations of this compound residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack ofthis compound in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics of FGF-2 binding to heparan sulfate proteoglycans and MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural specificity of heparin binding in the fibroblast growth factor family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dissociation of heparin-dependent thrombin and factor Xa inhibitory activities of antithrombin-III by mutations in the reactive site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the Differences in Antithrombin to Heparin Binding among Antithrombin Budapest 3, Basel, and Padua Mutations by Biochemical and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Structural Elucidation of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Analysis of protein-heparin interactions using a portable SPR instrument [PeerJ] [peerj.com]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. (1)H nuclear magnetic resonance spectroscopic analysis for determination of glucuronic and iduronic acids in dermatan sulfate, heparin, and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthetic Approaches to this compound and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthetic di-sulfated iduronic acid attenuates asthmatic response by blocking T-cell recruitment to inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound. Implications for Development of Antimetastatic Platinum Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound and Implications for Development of Antimetastatic Platinum Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the L-Iduronic Acid Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iduronic acid (IdoA) is a critical carbohydrate component of the glycosaminoglycans (GAGs) dermatan sulfate (B86663) (DS) and heparan sulfate (HS). The presence of this C5 epimer of D-glucuronic acid (GlcA) imparts significant conformational flexibility to the GAG chain, which is crucial for their interactions with a wide array of proteins, thereby regulating numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental methodologies for its study.

The Core Biosynthetic Pathway: A Post-Polymerization Epimerization

Contrary to a pathway involving the synthesis of a UDP-L-iduronic acid precursor, the biosynthesis of this compound in mammals occurs via the epimerization of D-glucuronic acid residues after they have been incorporated into the growing GAG chain. This post-polymerization modification is a key step in determining the biological function of dermatan sulfate and heparan sulfate.

The initial GAG backbone is synthesized in the Golgi apparatus. For chondroitin (B13769445)/dermatan sulfate, this involves the polymerization of alternating GlcA and N-acetylgalactosamine (GalNAc) residues. For heparan sulfate, the repeating disaccharide is GlcA and N-acetylglucosamine (GlcNAc). The precursor for the GlcA residues is UDP-D-glucuronic acid, which is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase.

Key Enzymes in this compound Formation

The epimerization of D-glucuronic acid to this compound is catalyzed by two distinct classes of enzymes:

-

Dermatan Sulfate Epimerases (DS-epi1 and DS-epi2): These enzymes are responsible for the formation of IdoA in dermatan sulfate. DS-epi1 is the predominant epimerase in most tissues, while DS-epi2 is more highly expressed in the brain.[1][2] These enzymes act on the chondroitin backbone, converting specific GlcA residues to IdoA.

-

Glucuronyl C5-Epimerase (Hsepi): This enzyme, also known as heparan sulfate C5-epimerase, catalyzes the epimerization of GlcA to IdoA within the heparan sulfate chain.[3][4]

The activity of these epimerases is often tightly coupled with the action of sulfotransferases. The sulfation of adjacent sugar residues can influence the epimerization process and stabilize the resulting IdoA-containing structures. For instance, the activity of DS-epi1 is significantly enhanced when co-incubated with dermatan 4-O-sulfotransferase 1 (D4ST1).[5][6]

Visualizing the Pathway and Experimental Workflows

This compound Biosynthesis Pathway in Dermatan Sulfate

Caption: Biosynthesis of this compound in dermatan sulfate.

Experimental Workflow: Tritium (B154650) Release Assay for Epimerase Activity

Caption: Workflow for the tritium release assay to measure epimerase activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in this compound biosynthesis. It is important to note that kinetic parameters can vary depending on the specific substrate, enzyme source, and assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax (units) | Source Organism/System | Reference(s) |

| Dermatan Sulfate Epimerase | Chondroitin | 120 | Not Reported | Cultured Fibroblasts | [7] |

| Glucuronyl C5-Epimerase (Hsepi) | N-sulfated K5 Polysaccharide | Varies with enzyme concentration | Lower than O-desulfated heparin | Furth Mastocytoma, Bovine Liver | [8][9] |

| Enzyme | Ligand/Substrate | Dissociation Constant (KD) (µM) | Method | Reference(s) |

| 3-O-Sulfotransferase Isoform 1 (3-OST-1) | Heparan Sulfate | 2.79 | SPR | [10] |

Detailed Experimental Protocols

Tritium Release Assay for Dermatan Sulfate Epimerase Activity

This assay measures the release of tritium (³H) from a specifically labeled substrate as a direct measure of epimerase activity. The C-5 hydrogen of the D-glucuronic acid residue is abstracted during the epimerization reaction, and in the presence of water, a proton from the solvent is incorporated. If the substrate is labeled with tritium at the C-5 position, the reaction will release tritiated water (³H₂O), which can be quantified.

Materials:

-

[5-³H]Chondroitin (substrate)

-

Recombinant or purified dermatan sulfate epimerase (DS-epi1 or DS-epi2)

-

Assay Buffer: 50 mM MES, pH 5.6, containing 10 mM MnCl₂

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known amount of [5-³H]chondroitin (e.g., 10,000 cpm), and the enzyme preparation. The final volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The incubation time should be within the linear range of the enzyme activity.

-

Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.

-

Separation of ³H₂O: Centrifuge the terminated reaction mixture to pellet any precipitate. Carefully transfer the supernatant to a new tube.

-

Distillation: The released ³H₂O in the supernatant is separated from the labeled polymer by distillation or by passing the supernatant through a small anion-exchange column (e.g., Dowex 1x8) that will bind the negatively charged polysaccharide.

-

Quantification: An aliquot of the distillate or the column flow-through is mixed with a scintillation cocktail.

-

Measurement: The amount of radioactivity is measured using a liquid scintillation counter. The amount of released ³H₂O is directly proportional to the epimerase activity.[7][11]

Disaccharide Analysis of Dermatan Sulfate by HPLC

This method is used to determine the composition of dermatan sulfate, including the relative amounts of IdoA- and GlcA-containing disaccharides. It involves the enzymatic digestion of the GAG chain into disaccharides, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified dermatan sulfate sample

-

Chondroitinase ABC, Chondroitinase B, and Chondroitinase AC from Proteus vulgaris or Flavobacterium heparinum

-

Digestion Buffer: 50 mM Tris-HCl, pH 8.0, containing 15 mM sodium acetate

-

Fluorescent labeling reagent (e.g., 2-aminoacridone, 2-aminobenzamide)

-

HPLC system with a fluorescence detector and a suitable column (e.g., reversed-phase C18 or anion-exchange)

-

Disaccharide standards

Procedure:

-

Enzymatic Digestion:

-

To specifically cleave IdoA-GalNAc linkages, digest the dermatan sulfate sample with Chondroitinase B.

-

To cleave GlcA-GalNAc linkages, use Chondroitinase AC.

-

To achieve complete depolymerization, use Chondroitinase ABC, which cleaves both types of linkages.

-

Incubate the GAG sample with the chosen enzyme(s) in the digestion buffer at 37°C for 2-16 hours.

-

-

Fluorescent Labeling: After digestion, label the resulting disaccharides with a fluorescent tag according to the manufacturer's protocol. This enhances the sensitivity of detection.

-

HPLC Analysis:

-

Inject the fluorescently labeled disaccharide mixture into the HPLC system.

-

Separate the disaccharides using an appropriate gradient of mobile phases. The choice of column and mobile phase will depend on the specific disaccharides being analyzed.

-

Detect the separated disaccharides using a fluorescence detector.

-

-

Quantification: Identify and quantify the different disaccharide species by comparing their retention times and peak areas to those of known standards.[12][13][14]

Mass Spectrometry for Iduronic Acid Determination

Mass spectrometry (MS) is a powerful tool for the detailed structural analysis of GAGs, including the definitive identification and quantification of IdoA.

General Workflow:

-

Depolymerization: The GAG sample is first depolymerized into smaller oligosaccharides or disaccharides using specific enzymes (e.g., chondroitinases, heparitinases) or chemical methods.

-

Separation (Optional but Recommended): The resulting mixture of oligosaccharides is often separated by liquid chromatography (LC) before being introduced into the mass spectrometer.

-

Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Tandem Mass Spectrometry (MS/MS): To obtain detailed structural information, specific ions are selected and fragmented. The fragmentation patterns can distinguish between IdoA and GlcA residues within an oligosaccharide. For instance, electron detachment dissociation (EDD) can provide diagnostic fragment ions that differentiate between these epimers.[15]

-

Data Analysis: The mass spectra are analyzed to identify the composition and sequence of the oligosaccharides, including the presence and position of IdoA.[16]

Conclusion

The biosynthesis of this compound is a pivotal post-polymerization modification that dramatically influences the biological functions of dermatan sulfate and heparan sulfate. Understanding the enzymes that catalyze this epimerization and the factors that regulate their activity is crucial for elucidating the roles of these GAGs in health and disease. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this important pathway, paving the way for the development of novel therapeutic strategies targeting GAG-protein interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Enzyme interactions in heparan sulfate biosynthesis: Uronosyl 5-epimerase and 2-O-sulfotransferase interact in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme interactions in heparan sulfate biosynthesis: uronosyl 5-epimerase and 2-O-sulfotransferase interact in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dermatan sulfate epimerase 1 and dermatan 4-O-sulfotransferase 1 form complexes that generate long epimerized 4-O-sulfated blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dermatan sulfate epimerase 1 and dermatan 4- O-sulfotransferase 1 form complexes that generate long epimerized 4- O-sulfated blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of dermatan sulphate. Assay and properties of the uronosyl C-5 epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The use of a tritium release assay to measure 6-N-trimethyl-L-lysine hydroxylase activity: synthesis of 6-N-[3-3H]trimethyl-DL-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Production and HPLC-Based Disaccharide Analysis of Xyloside-Primed Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of L-Iduronic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of L-Iduronic Acid

This compound is predominantly found as a structural component of the following glycosaminoglycans:

-

Dermatan Sulfate (B86663): A major source of this compound, dermatan sulfate is a copolymer of N-acetyl-D-galactosamine (GalNAc) and this compound, with some D-glucuronic acid residues also present.[1][3] It is found in various connective tissues, including skin, blood vessels, and heart valves.

-

Heparin: A highly sulfated GAG renowned for its anticoagulant properties, heparin is rich in this compound.[2][5] It is primarily isolated from porcine intestinal mucosa and bovine lung.[6]

-

Heparan Sulfate: Structurally similar to heparin but with a lower degree of sulfation, heparan sulfate also contains this compound, albeit typically in smaller proportions compared to D-glucuronic acid.[2]

Quantitative Data on this compound Content and Recovery

The isolation of this compound involves the depolymerization of its parent GAG, followed by purification. The yield of this compound is dependent on the source of the GAG and the isolation method employed.

| Glycosaminoglycan Source | This compound Content (% of Total Uronic Acid) | Recovery Yield of Monosaccharides | Method of Analysis |

| Porcine Intestinal Mucosa Heparin | 77% | >95% | Gas-Liquid Chromatography (GLC) after hydrolysis and deamination |

| Pig Skin Dermatan Sulphate | Approx. 92.5% (37 out of 40 uronic acid units) | Not Specified | Periodate oxidation and chondroitinase-ABC degradation |

| Bovine Lung Heparin (inactive) | 91.1% | Not Specified | Nitrous acid degradation and Sephadex G-200 chromatography |

| Bovine Lung Heparin (active) | 80-90.5% | Not Specified | Nitrous acid degradation and Sephadex G-200 chromatography |

Experimental Protocols for Isolation and Purification

The isolation of this compound from GAGs is a multi-step process involving depolymerization of the polysaccharide chain followed by purification of the resulting monosaccharides.

Depolymerization of Glycosaminoglycans

3.1.1. Enzymatic Digestion

Enzymatic digestion offers a specific and mild method for depolymerizing GAGs.

-

Digestion of Dermatan Sulfate with Chondroitinase ABC:

-

Enzyme Preparation: Dissolve lyophilized Chondroitinase ABC from Proteus vulgaris in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Reaction Mixture: Prepare a reaction mixture containing dermatan sulfate (e.g., 100 µg/ml) and chondroitinase ABC (e.g., 1 µg) in a buffer such as 50 mM Tris–HCl, 50 mM sodium acetate, pH 8.0.[7]

-

Incubation: Incubate the reaction mixture at 37°C. The duration of incubation can be varied to achieve partial or complete digestion.

-

Termination: Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

-

Digestion of Heparin with Heparinases:

-

Enzyme Cocktail: A mixture of Heparinase I, II, and III is typically used for the complete depolymerization of heparin.

-

Reaction Buffer: A common buffer is 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0.

-

Reaction Conditions: Incubate the heparin substrate with the heparinase cocktail at 37°C for a sufficient duration (e.g., 24-48 hours) to ensure complete digestion.

-

Monitoring: The progress of the digestion can be monitored by measuring the increase in UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid product.

-

3.1.2. Acid Hydrolysis

Acid hydrolysis is a chemical method for the complete depolymerization of GAGs into their constituent monosaccharides.

-

Hydrolysis Conditions: Treat the GAG sample with an acid such as 2 M trifluoroacetic acid (TFA) or 1 M HCl.

-

Incubation: Heat the mixture at 100°C for a period of 4 to 6 hours.

-

Neutralization: After hydrolysis, neutralize the reaction mixture with a suitable base (e.g., NaOH).

-

Desalting: Remove excess salt from the hydrolysate, for example, by passing it through a desalting column.

Purification of this compound

Following depolymerization, the resulting mixture of monosaccharides, including this compound, needs to be purified.

3.2.1. Ion-Exchange Chromatography

This technique separates molecules based on their net charge. Since uronic acids are negatively charged, anion-exchange chromatography is employed.

-

Column: A strong anion-exchange (SAX) column is typically used.

-

Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 10 mM KH2PO4, pH 4.5).

-

Sample Loading: Apply the GAG hydrolysate to the column.

-

Elution: Elute the bound uronic acids using a salt gradient (e.g., a linear gradient of 0 to 1 M NaCl in the equilibration buffer). This compound will elute at a specific salt concentration, allowing for its separation from other components.

3.2.2. Gel Filtration Chromatography

Also known as size-exclusion chromatography, this method separates molecules based on their size. It can be used to separate the monosaccharide fraction from larger oligosaccharides or undigested GAGs.

-

Column: Use a gel filtration column with a resin appropriate for separating small molecules (e.g., Bio-Gel P-2 or Sephadex G-15).

-

Mobile Phase: An aqueous buffer, such as 0.1 M ammonium (B1175870) bicarbonate, is commonly used as the mobile phase.

-

Elution: The smaller molecules, including this compound, will have a longer retention time and elute later from the column, while larger molecules elute first.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural glycosaminoglycan sources.

References

- 1. mdpi.com [mdpi.com]

- 2. Iduronic acid - Wikipedia [en.wikipedia.org]

- 3. Structural features of dermatan sulfates and their relationship to anticoagulant and antithrombotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the Glycosaminoglycan Chains of Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Heparins Sourced From Bovine and Porcine Mucosa Gain Exclusive Monographs in the Brazilian Pharmacopeia [frontiersin.org]

- 6. Distribution of glucuronic and iduronic acid units in heparin chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Structural Elucidation of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of L-Iduronic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Key Synthetic Strategies

The chemical synthesis of L-IdoA derivatives primarily revolves around three main strategies, each with its own set of advantages and challenges:

-

C5 Epimerization of D-Glucuronic Acid Derivatives: This is a conceptually straightforward approach that leverages the readily available D-glucuronic acid scaffold. The core of this strategy is the inversion of the stereochemistry at the C5 position.

-

Stereoselective Homologation of D-Xylose Derivatives: This method builds the L-iduronic acid backbone from a smaller, five-carbon sugar precursor, D-xylose. This approach offers the potential for high stereocontrol during the carbon chain extension.

-

Synthesis from D-Glucose Derivatives: D-glucose, an abundant and inexpensive starting material, can be transformed into L-IdoA derivatives through a series of stereoselective reactions, often involving the formation of key intermediates such as cyanohydrins or lactones.

This guide will delve into the experimental details of prominent examples from these strategies, providing protocols and comparative data to inform synthetic planning.

Synthesis from D-Glucose via Stereocontrolled Cyanohydrin Reaction

A highly efficient and scalable synthesis of this compound derivatives has been developed starting from diacetone-D-glucose. This method, pioneered by Hansen and Gardiner, relies on a key stereocontrolled cyanohydrin reaction to establish the L-ido configuration at C5.[1][2][3]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway from D-glucose to this compound derivatives.

Experimental Protocols

1. Preparation of the Aldehyde Intermediate from Diacetone-D-glucose:

The initial steps involve the conversion of commercially available diacetone-D-glucose into a key aldehyde intermediate. This is typically achieved through oxidative cleavage of the C5-C6 bond of a suitably protected glucose derivative.

2. Stereoselective Cyanohydrin Formation:

This crucial step establishes the L-ido stereochemistry at the C5 position. The aldehyde intermediate is reacted with a cyanide source under carefully controlled conditions to favor the formation of the L-ido cyanohydrin.

-

Protocol: A detailed experimental protocol for this key reaction, as adapted from the work of Hansen and Gardiner, is not publicly available in full, but the general approach involves the use of a magnesium-based Lewis acid to direct the stereochemical outcome of the cyanohydrin formation.[1][2][3] The reaction is reported to proceed with high diastereoselectivity.

3. Conversion of the Cyanohydrin to the this compound Ester:

The cyanohydrin is then converted to the corresponding carboxylic acid or ester. This transformation typically involves hydrolysis of the nitrile group, followed by esterification.

Quantitative Data

The synthesis of L-ido cyanohydrin from diacetone-D-glucose has been reported to be highly efficient and scalable, with an overall yield of 76% over four steps and a diastereomeric excess (de) of 90% for the desired L-ido isomer.[1][3]

| Step | Product | Yield | Stereoselectivity (de) | Reference |

| 4 steps from diacetone-D-glucose | L-ido-Cyanohydrin | 76% (overall) | 90% | [1][3] |

C5 Epimerization of D-Glucuronic Acid Derivatives

The direct conversion of D-glucuronic acid derivatives to their this compound epimers is an attractive synthetic strategy. This approach often involves the formation of a C5 radical or a C4-C5 unsaturated intermediate, followed by a stereoselective reduction or addition that favors the L-ido configuration.

A common workflow for this strategy is outlined below:

Caption: General workflow for C5 epimerization of D-glucuronic acid derivatives.

While the enzymatic C5 epimerization of D-glucuronic acid residues is a key step in the biosynthesis of heparin and heparan sulfate (B86663), chemical methods to achieve this transformation are also of significant interest.[4][5]

Synthesis of this compound Glycosyl Donors

For the assembly of complex oligosaccharides containing this compound, the preparation of suitable glycosyl donors is paramount. These donors are activated monosaccharide units that can be coupled with a glycosyl acceptor to form a glycosidic bond. Trichloroacetimidate (B1259523) donors are widely used due to their high reactivity and the stereoselectivity they can impart in glycosylation reactions.

Experimental Protocols

1. Preparation of a Hemiacetal Precursor:

The synthesis of a trichloroacetimidate donor begins with the preparation of a protected this compound derivative with a free anomeric hydroxyl group (a hemiacetal).

2. Formation of the Trichloroacetimidate:

The hemiacetal is then reacted with trichloroacetonitrile (B146778) in the presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form the trichloroacetimidate.

-

General Protocol for Trichloroacetimidate Formation:

-

Dissolve the hemiacetal (1.0 equiv) in anhydrous dichloromethane.

-

Add trichloroacetonitrile (5.0 equiv) to the solution.

-

Cool the reaction mixture to 0 °C and add DBU (0.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a few drops of acetic acid.

-

Concentrate the reaction mixture and purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired trichloroacetimidate.

-

A variety of this compound trichloroacetimidate donors have been synthesized and utilized in the assembly of heparin and heparan sulfate fragments.[6]

Conclusion

The chemical synthesis of this compound derivatives remains a challenging but essential endeavor for the advancement of glycobiology and the development of novel therapeutics. The strategies outlined in this guide, from the scalable synthesis via cyanohydrin intermediates to the stereoselective epimerization of glucuronic acid derivatives and the preparation of versatile glycosyl donors, provide a robust toolkit for researchers in the field. The continued development of more efficient and stereoselective synthetic methods will undoubtedly accelerate the exploration of the vast biological roles of this compound-containing glycosaminoglycans and pave the way for new therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Scalable synthesis of this compound derivatives via stereocontrolled cyanohydrin reaction for synthesis of heparin-related disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of heparin/heparan sulphate: mechanism of epimerization of glucuronyl C-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound derivatives as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Function of L-Iduronic Acid in Dermatan Sulfate and Heparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a critical structural component of glycosaminoglycans (GAGs), imparting significant biological functionality. Its presence in both dermatan sulfate (B86663) (DS) and heparin underscores its importance, yet its functional role in each is distinct, dictated by the surrounding molecular architecture, including adjacent sugar moieties and sulfation patterns. This technical guide provides an in-depth exploration of the divergent functions of this compound in dermatan sulfate versus heparin, offering a comparative analysis of their biochemical interactions, the experimental methodologies used to elucidate their functions, and their roles in key signaling pathways.

The Pivotal Role of this compound's Conformational Flexibility

A key feature of IdoA is its remarkable conformational flexibility. Unlike its epimer, D-glucuronic acid, which predominantly exists in a rigid 4C1 chair conformation, IdoA can adopt multiple conformations, including the 1C4 and 4C1 chair forms and the 2S0 skew-boat conformation.[1][2][3] This plasticity is fundamental to the biological activity of both dermatan sulfate and heparin, as it allows these GAGs to adapt their shape to bind to a wide array of proteins with high specificity and affinity. The specific conformation adopted by an IdoA residue is influenced by its position within the polysaccharide chain and its sulfation status.[3]

Comparative Functions of this compound in Dermatan Sulfate and Heparin

The functional differences of IdoA in dermatan sulfate and heparin are most evident in their roles in coagulation and cell signaling. These differences are primarily attributed to two factors: the identity of the adjacent amino sugar (N-acetylgalactosamine in DS and N-sulfated/N-acetylated glucosamine (B1671600) in heparin) and the distinct sulfation patterns.

Anticoagulant Activity: A Tale of Two Cofactors

Dermatan Sulfate and Heparin Cofactor II (HCII): The anticoagulant activity of dermatan sulfate is primarily mediated through its interaction with heparin cofactor II (HCII).[4][5] Specific IdoA-containing sequences within DS, particularly those with 2-O-sulfated IdoA and 4-O-sulfated N-acetylgalactosamine residues, create a high-affinity binding site for HCII.[6] This binding induces a conformational change in HCII, accelerating its inhibition of thrombin by approximately 1000-fold.[4][5] The flexible nature of the IdoA residue is crucial for the formation of the ternary complex between DS, HCII, and thrombin. The minimal DS fragment required to bind HCII is an octasaccharide, while activation of HCII requires a slightly larger fragment of at least 12-14 monosaccharide units.[7] A specific hexasaccharide sequence, [-IdoA(2-O-sulfate)-GalNAc(4-O-sulfate)-]3, has been identified as having a particularly high affinity for HCII.[6]

Heparin and Antithrombin III (ATIII): In contrast, heparin's potent anticoagulant effect is mainly exerted through its high-affinity binding to antithrombin III (ATIII).[8] This interaction is mediated by a specific pentasaccharide sequence containing a crucial 3-O-sulfated glucosamine residue. While IdoA is a component of the heparin chain, its role in the direct binding to ATIII is less pronounced than other sulfated residues within the specific pentasaccharide. However, the overall conformational flexibility imparted by IdoA residues throughout the heparin polymer is essential for its ability to bridge ATIII and thrombin or Factor Xa, leading to their inactivation. The binding affinity of heparin to ATIII is in the nanomolar range.[9]

Modulation of Cell Signaling: Growth Factor Interactions

Both dermatan sulfate and heparin are key regulators of various signaling pathways, largely through their interactions with growth factors and their receptors. The presence and specific sulfation patterns of IdoA are critical for these interactions.

Dermatan Sulfate in Signaling: Dermatan sulfate has been shown to interact with and modulate the activity of several growth factors, including Fibroblast Growth Factors (FGFs) and Hepatocyte Growth Factor (HGF).[4][6] For instance, DS can act as a cofactor for FGF-2 and FGF-10, promoting their interaction with their cognate receptors and stimulating cellular processes like keratinocyte migration and proliferation during wound healing.[10] The binding of HGF to DS is weaker than to heparin, with a minimal binding sequence identified as an octasaccharide containing unsulfated IdoA and 4-O-sulfated GalNAc.[4]

Heparin in Signaling: Heparin's role in cell signaling is extensive, largely due to its high negative charge and the conformational flexibility provided by IdoA. It interacts with a wide range of heparin-binding growth factors, including the FGF family and Transforming Growth Factor-β (TGF-β). Heparin can potentiate FGF signaling by facilitating the formation of a ternary complex between the FGF ligand, its receptor (FGFR), and the heparin chain.[1][11] This interaction stabilizes the complex and promotes receptor dimerization and activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][12] The 2-O-sulfation of IdoA in heparin is a key determinant for high-affinity binding to many FGFs.

Quantitative Data on this compound-Mediated Interactions

The following tables summarize the available quantitative data on the binding affinities of dermatan sulfate and heparin to their key protein partners.

Table 1: Binding Affinities in the Coagulation Cascade

| Glycosaminoglycan | Protein Partner | Binding Affinity (Kd) | Key IdoA-related Structural Features |

| Dermatan Sulfate | Heparin Cofactor II (HCII) | High Affinity (qualitative) | IdoA(2-O-sulfate)-GalNAc(4-O-sulfate) repeats[6] |

| Heparin | Antithrombin III (ATIII) | ~1-50 nM[9] | Specific pentasaccharide sequence |

Table 2: Binding Affinities with Growth Factors

| Glycosaminoglycan | Protein Partner | Binding Affinity (Kd) | Key IdoA-related Structural Features |

| Dermatan Sulfate | Hepatocyte Growth Factor (HGF) | 10- to 100-fold weaker than heparin[4] | Octasaccharide with unsulfated IdoA and 4-O-sulfated GalNAc[4] |

| Heparin | Fibroblast Growth Factor-2 (FGF-2) | Nanomolar range[13] | 2-O-sulfated IdoA is important |

Experimental Protocols for Studying this compound Function

The characterization of the structure-function relationship of IdoA in dermatan sulfate and heparin relies on a variety of biophysical and biochemical techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics (kon, koff) and affinity (Kd).

Protocol Outline:

-

Immobilization of Glycosaminoglycan:

-

Analyte Injection:

-

The protein of interest (e.g., HCII, ATIII, FGF) is injected at various concentrations over the immobilized GAG surface.

-

The binding is monitored in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.[16]

-

-

Data Analysis:

-

The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[17]

-

The surface is regenerated using a high salt or low pH solution to remove the bound analyte for subsequent experiments.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is instrumental in determining the three-dimensional structure and conformational dynamics of IdoA-containing oligosaccharides in solution.

Protocol Outline:

-

Sample Preparation:

-

Purified oligosaccharides of dermatan sulfate or heparin are dissolved in a suitable solvent (e.g., D2O).

-

-

Data Acquisition:

-

A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed.

-

1H-15N HSQC is particularly useful for studying the interaction of GAGs with 15N-labeled proteins, where chemical shift perturbations (CSPs) of the protein's amide signals upon GAG binding can map the interaction interface.[18][19]

-

-

Data Analysis:

-

The coupling constants (3JH,H) derived from the spectra are used to determine the dihedral angles and thus the conformation of the IdoA ring (1C4, 4C1, or 2S0).[3]

-

Nuclear Overhauser effect (NOE) data provides information on through-space proximities between protons, aiding in the determination of the overall 3D structure and the conformation of the glycosidic linkages.

-

Capillary Electrophoresis (CE) for Interaction Analysis

CE is a high-resolution separation technique that can be used to study GAG-protein interactions in solution.

Protocol Outline:

-

Affinity Capillary Electrophoresis (ACE):

-

The protein of interest is included in the electrophoresis running buffer at a fixed concentration.

-

A mixture of the GAG (or a library of GAG fragments) is injected into the capillary.

-

The change in the electrophoretic mobility of the GAG upon binding to the protein is measured.

-

By performing the experiment at different protein concentrations, the binding affinity can be determined.[20][21]

-

GAG Chain Analysis by Enzymatic Digestion and HPLC

This method is used to determine the disaccharide composition and sulfation patterns of dermatan sulfate and heparin.

Protocol Outline:

-

Enzymatic Digestion:

-

The purified GAG is digested with a cocktail of specific lyases (e.g., chondroitinase ABC for DS; heparinases I, II, and III for heparin).[22]

-

These enzymes cleave the GAG chain into disaccharide units.

-

-

HPLC Separation:

-

The resulting disaccharides are separated by strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[22]

-

The separation is based on the charge of the disaccharides, which is determined by their sulfation pattern.

-

-

Quantification:

-

The disaccharides are detected by UV absorbance at 232 nm (due to the double bond formed at the non-reducing end by the lyase action) and quantified by comparing their peak areas to those of known standards.[22]

-

Signaling Pathways and Experimental Workflows

The distinct roles of IdoA in dermatan sulfate and heparin are further illustrated by their involvement in specific signaling pathways.

Signaling Pathway Diagrams

Caption: Dermatan sulfate-mediated FGF-10 signaling pathway.

Caption: Heparin-potentiated FGF-2 signaling pathway.

Experimental Workflow

Caption: Experimental workflow for GAG structure-function analysis.

Conclusion

The function of this compound in dermatan sulfate and heparin is a compelling example of how subtle changes in the structure of a complex carbohydrate can lead to profound differences in biological activity. In dermatan sulfate, IdoA-containing structures are finely tuned to interact primarily with heparin cofactor II, playing a specific role in the regulation of coagulation. In heparin, the highly sulfated and IdoA-rich domains create a versatile platform for interacting with a multitude of proteins, most notably antithrombin III and a wide array of growth factors, making it a potent anticoagulant and a broad modulator of cell signaling. A thorough understanding of these distinct roles, supported by quantitative binding data and detailed structural analysis, is paramount for the rational design of novel therapeutics that target the specific biological activities of these important glycosaminoglycans.

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iduronic acid - Wikipedia [en.wikipedia.org]

- 3. Conformer populations of this compound residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular size of dermatan sulfate oligosaccharides required to bind and activate heparin cofactor II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. The heparin-binding site of antithrombin is crucial for antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. FGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance [frontiersin.org]

- 16. Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the Differences in Antithrombin to Heparin Binding among Antithrombin Budapest 3, Basel, and Padua Mutations by Biochemical and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterizing protein-glycosaminoglycan interactions using solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Advances in Studying Glycosaminoglycan-Protein Interactions Using Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of D-Glucuronic Acid to L-Iduronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of D-glucuronic acid (GlcA) to its C5 epimer, L-iduronic acid (IdoA). This critical reaction is a cornerstone in the biosynthesis of heparan sulfate (B86663) (HS) and heparin, glycosaminoglycans (GAGs) with profound roles in numerous biological processes. The conformational flexibility imparted by IdoA residues is essential for the interaction of HS and heparin with a vast array of proteins, thereby modulating physiological and pathophysiological events.[1][2] This document details the key enzyme, its mechanism, kinetic properties, and provides comprehensive experimental protocols for its study.

The Core Reaction: C5-Epimerization

The conversion of D-glucuronic acid to this compound is catalyzed by the enzyme D-glucuronyl C5-epimerase (EC 5.1.3.17), also known as heparan sulfate C5-epimerase (HSepi) or Glce.[1][2] This enzyme operates at the polymer level, modifying GlcA residues already incorporated into the growing heparan sulfate chain.[2]

The reaction mechanism involves the reversible abstraction of a proton from the C5 position of the GlcA residue, leading to the formation of a carbanion or enol intermediate.[3] Subsequent re-addition of a proton to the opposite face of the intermediate results in the formation of an IdoA residue.[3] Structural and mutational analyses have identified key catalytic residues, such as glutamate (B1630785) and tyrosine, that act as the acid/base pair facilitating this proton transfer. In vitro, this reaction is reversible, typically reaching an equilibrium with approximately 30-40% IdoA.[4][5] However, in vivo, the reaction is considered largely irreversible due to subsequent modifications of the newly formed IdoA residues, particularly 2-O-sulfation.[6]

Quantitative Data

The kinetic behavior of D-glucuronyl C5-epimerase can be complex and is influenced by the substrate structure and the presence of co-factors or other enzymes. The forward reaction (GlcA to IdoA) has been observed to exhibit unusual sigmoidal kinetics, which can transition to more conventional Michaelis-Menten kinetics in the presence of divalent cations like Ca²⁺ and Mg²⁺.[4][5][7]

Table 1: Apparent Steady-State Kinetic Parameters for D-glucuronyl C5-epimerase

| Substrate | Condition | K_m (app) | V_max (app) | Kinetic Behavior | Reference |

| N-sulfoheparosan (NSH) | Standard Buffer | - | - | Sigmoidal | [4][5][7] |

| N-sulfoheparosan (NSH) | + 25 mM CaCl₂, 25 mM MgCl₂ | - | - | Michaelis-Menten | [4][5][7] |

| 100% N-Sulfated K5 polysaccharide | - | 4.2 ± 0.8 µM (HexA) | 52 ± 2 pmol/30 min | - | [8] |

| ~50% N-Sulfated K5 polysaccharide | - | Higher than fully sulfated | Lower than fully sulfated | - | [8][9] |

Note: Direct comparison of kinetic parameters is challenging due to variations in enzyme preparations, substrate sources, and assay conditions.

Signaling Pathway and Experimental Workflow

The C5-epimerization of GlcA is an integral step in the multi-enzyme biosynthesis of heparan sulfate, which occurs in the Golgi apparatus.

A typical experimental workflow for studying the enzymatic conversion of D-glucuronic acid to this compound involves the expression and purification of the C5-epimerase, followed by an in vitro activity assay.

Experimental Protocols

Recombinant Human D-glucuronyl C5-epimerase Expression and Purification

This protocol is adapted from methodologies for expressing truncated, soluble forms of human Glce in E. coli.[10][11]

1. Gene Cloning and Plasmid Construction:

-

A truncated human GLCE gene (e.g., encoding amino acids 167-617) is amplified by PCR.

-

The PCR product is cloned into an expression vector, such as pSUMO, which allows for the expression of a fusion protein with a cleavable tag (e.g., His6-SUMO) for purification.

2. Protein Expression:

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., C2566H or BL21(DE3)).[10][12]

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grown overnight at 37°C with shaking.[10][11]

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD₆₀₀ reaches 0.8-1.2.[10]

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.15 mM.[10][12]

-

The culture is then incubated at a lower temperature (e.g., 16-18°C) for 16 hours to enhance the yield of soluble protein.[6][12]

3. Cell Lysis and Initial Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 200 mM NaCl, 10% glycerol).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

4. Affinity and Ion-Exchange Chromatography:

-

The clarified lysate is loaded onto a Ni²⁺-IMAC column to bind the His-tagged fusion protein.

-

The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

The fusion protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 200-500 mM).[6]

-

The His6-SUMO tag is cleaved by incubation with a specific protease (e.g., ULP1) overnight at 4°C.[12]

-

The cleaved tag and the protease are removed by passing the solution through the Ni²⁺-IMAC column again.

-

The flow-through containing the untagged Glce is collected and further purified by ion-exchange chromatography (e.g., HiTrap SP) using a linear NaCl gradient for elution.[10]

5. Final Purification and Characterization:

-

The purified protein is concentrated and can be further purified by size-exclusion chromatography.

-

The purity and oligomeric state of the enzyme are assessed by SDS-PAGE and dynamic light scattering (DLS).[11]

In Vitro Epimerization Assay using 1D ¹H NMR

This protocol is based on the real-time or offline NMR assay described for monitoring the epimerization reaction.[4][5]

1. Substrate Preparation:

-

The substrate for the reaction is a heparan sulfate precursor polysaccharide, such as N-sulfoheparosan (NSH), which contains GlcA residues.

2. Reaction Mixture Setup:

-

In an NMR tube, the reaction is set up in a deuterated buffer (e.g., 50 mM d-MES, pH 7.0).

-

The reaction mixture contains the NSH substrate at a known concentration.

-

The reaction can be initiated by the addition of the purified D-glucuronyl C5-epimerase.

-

For studying the effect of co-factors, additives such as 25 mM CaCl₂ and 25 mM MgCl₂ can be included.[4][5]

3. NMR Data Acquisition:

-

¹H NMR spectra are acquired at regular time intervals at a constant temperature (e.g., 37°C).

-

The conversion of GlcA to IdoA can be monitored by observing the changes in the chemical shifts of the anomeric protons of the uronic acid residues.[4]

4. Data Analysis:

-

The percentage of GlcA and IdoA at each time point is determined by integrating the respective anomeric proton signals.

-

The initial reaction rates can be calculated from the initial linear phase of the product formation curve.

-

For kinetic analysis, the experiment is repeated with varying substrate concentrations to determine apparent K_m and V_max values.

Conclusion

The enzymatic conversion of D-glucuronic acid to this compound by D-glucuronyl C5-epimerase is a pivotal event in the biosynthesis of heparan sulfate and heparin. Understanding the intricacies of this reaction is crucial for developing chemoenzymatic approaches to synthesize these complex GAGs for therapeutic applications. The data and protocols presented in this guide offer a comprehensive resource for researchers in glycobiology and drug development to further explore the function and regulation of this essential enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY: Glycosaminoglycan biosynthesis - heparan sulfate / heparin - Reference pathway [kegg.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high effective expression of human D-glucuronyl C5-epimerase with dimer structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A high effective expression of human D-glucuronyl C5-epimerase with dimer structure in Escherichia coli [frontiersin.org]

- 12. Structural and Functional Study of d-Glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Iduronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iduronic acid (IdoA) is a hexuronic acid that serves as a critical component of glycosaminoglycans (GAGs), including dermatan sulfate (B86663), heparin, and heparan sulfate.[1][2][3] Its unique conformational flexibility, arising from the axial orientation of its carboxyl group, imparts significant structural and functional diversity to these essential biopolymers. This document provides a comprehensive overview of the physical and chemical properties of this compound, details common experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Physical and Chemical Properties

This compound is a white, crystalline solid soluble in water and DMSO.[2][4] A key characteristic of this compound is its existence in a conformational equilibrium in solution. Unlike most other pyranose sugars that have a stable chair conformation, this compound can adopt multiple conformations, primarily the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat forms.[1][2][3] This conformational flexibility is crucial for the biological activity of the GAGs in which it resides.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₇ | [2][5][6] |

| Molecular Weight | 194.14 g/mol | [2][5][7] |

| Melting Point | 131-140 °C | [1][2][4][5][8] |

| pKa | ~3.0 - 3.13 | [9][10] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Solubility | Soluble in water and DMSO | [2][4] |

Experimental Protocols

The analysis and characterization of this compound, often within the context of larger glycosaminoglycan chains, employ a variety of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining its conformational equilibrium.[1][11]

-

Objective: To determine the anomeric configuration, ring conformation, and purity of this compound.

-

Methodology:

-

Sample Preparation: Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

-

Analysis: The chemical shifts and coupling constants of the protons, particularly the anomeric proton, provide information about the stereochemistry and ring conformation. The equilibrium between the ¹C₄, ⁴C₁, and ²S₀ conformers can be studied by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments.[1][12] The pKa of the carboxyl group can be determined by monitoring the chemical shift of the carboxyl carbon as a function of pH.[9][10]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and sequencing within oligosaccharides.

-

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing this compound-containing molecules.

-